molecular formula C4H4N2O B031687 1H-Pyrazole-3-carbaldehyde CAS No. 3920-50-1

1H-Pyrazole-3-carbaldehyde

Cat. No.: B031687
CAS No.: 3920-50-1
M. Wt: 96.09 g/mol
InChI Key: ICFGFAUMBISMLR-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carbaldehyde is an organic compound with the molecular formula C4H4N2O. It is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and an aldehyde functional group at the third position.

Chemical Reactions Analysis

1H-Pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

    Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

1H-Pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and makes it suitable for a variety of synthetic and research applications.

Properties

IUPAC Name

1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFGFAUMBISMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959979
Record name 1H-Pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-50-1
Record name 1H-Pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the common use of 1H-pyrazole-3-carbaldehyde in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its aldehyde functionality makes it highly reactive towards various nucleophiles, allowing for the creation of complex molecules. For instance, it readily undergoes Knoevenagel condensation reactions with active methylene compounds like pyrazolones to form new carbon-carbon double bonds. [, , ]

Q2: Can you provide an example of a specific synthetic application of this compound?

A2: One notable application involves its reaction with 3-methyl-1-phenylpyrazolin-5-(4H)-one. This reaction, conducted in an ionic liquid like ethylammonium nitrate, yields 3-methyl-4-[(1,3-diphenyl-1H--pyrazolo-4-yl)methylene]-1-phenylpyrazolin-5-(4H)-ones. This method highlights the utility of this compound in constructing pyrazolone derivatives, which are known for their potential biological activities. []

Q3: How is this compound being explored in materials science?

A3: Researchers have investigated the use of this compound in developing new materials for solid-liquid extraction. Specifically, it has been immobilized onto silica gel modified with 3-aminopropyl-trimethoxysilane. This process creates a chelating matrix, denoted as SiNP, capable of selectively extracting heavy metals like Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions. This application highlights the potential of this compound in environmental remediation. []

Q4: What are the advantages of using non-conventional methods in reactions involving this compound?

A4: Studies have compared conventional and non-conventional methods, such as microwave and ultrasonic irradiation, in reactions involving this compound derivatives. These studies demonstrate that non-conventional techniques often lead to shorter reaction times and improved yields, aligning with green chemistry principles by potentially reducing energy consumption and waste generation. []

Q5: Have there been any computational studies on this compound?

A5: Yes, computational chemistry methods have been employed to study this compound derivatives. Density functional theory (DFT) calculations, particularly using the B3LYP functional with the 6-311G(d,p) basis set, have been performed to optimize the molecular geometry and calculate various molecular properties. []

Q6: What insights have computational studies provided about this compound?

A6: These studies have yielded valuable information about the compound's electronic structure, vibrational frequencies, and reactivity. For instance, calculations have been used to determine reactivity descriptors like ionization potential (IP), electron affinity (EA), electronegativity (χ), and electrophilicity index (ω), offering insights into its chemical behavior. []

Q7: How have computational studies been used to understand the structure-activity relationships of compounds derived from this compound?

A7: Researchers have utilized molecular modeling and descriptor studies to understand how structural modifications to pyran-linked phthalazinone-pyrazole hybrids, synthesized using 1H-pyrazole-5-carbaldehyde, influence their anticancer activity. These studies identified crucial interactions between these molecules and target proteins, contributing to the development of more potent and selective anticancer agents. []

Q8: Are there any reported crystal structures of compounds containing this compound?

A8: Yes, the crystal structure of 1,1′-(butane-1,4-diyl)bis(5-methyl-1H-pyrazole-3-carbaldehyde) has been reported. This structure provides valuable information about the bond lengths, bond angles, and spatial arrangement of atoms within the molecule, aiding in understanding its physical and chemical properties. []

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